(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
CAS No.: 325856-93-7
Cat. No.: VC11974727
Molecular Formula: C17H13FN2O3
Molecular Weight: 312.29 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 325856-93-7 |
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Molecular Formula | C17H13FN2O3 |
Molecular Weight | 312.29 g/mol |
IUPAC Name | 2-(2-fluorophenyl)imino-7-methoxychromene-3-carboxamide |
Standard InChI | InChI=1S/C17H13FN2O3/c1-22-11-7-6-10-8-12(16(19)21)17(23-15(10)9-11)20-14-5-3-2-4-13(14)18/h2-9H,1H3,(H2,19,21) |
Standard InChI Key | BVSLUTYTVWPNJL-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3F)O2)C(=O)N |
Canonical SMILES | COC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3F)O2)C(=O)N |
Introduction
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, which is known for its diverse biological activities. Chromenes are fused benzene and pyran ring structures, often studied for their roles in pharmacology, including anti-inflammatory, anticancer, and antimicrobial properties.
Key Structural Features:
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Molecular Formula: C17H16FNO3
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Ring System: Chromene with an imino group and a methoxy substituent
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Fluorophenyl Substituent: Enhances potential biological activity
Synthesis of (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
The synthesis of this compound typically involves several key steps, which may include the use of basic catalysts or catalyst-free methods. The specific conditions depend on the reaction being conducted. The synthesis process highlights the compound's versatility in synthetic organic chemistry.
Synthetic Route Overview:
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Starting Materials: Typically involve chromene precursors and fluorophenyl derivatives.
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Reaction Conditions: May include basic conditions or catalysts to facilitate imine formation and carboxamide synthesis.
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Purification Methods: Often involve chromatography techniques to isolate the final product.
Biological Activities and Potential Applications
Chromene derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties. (2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide, with its unique structure, is likely to exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial effects. The presence of the imino group and methoxy substitution enhances its potential therapeutic applications.
Comparison with Similar Compounds:
Compound Name | Structure Features | Notable Activities | Uniqueness |
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7-Methoxyflavone | Methoxy group on flavone backbone | Antioxidant, anti-inflammatory | Lacks imino functionality |
4-Fluorochalcone | Fluoro-substituted chalcone | Anticancer properties | Different ring structure |
(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide | Chromene with imino and methoxy groups | Potential anti-inflammatory, anticancer | Unique chromene core with fluorophenyl substituent |
Key Reactions:
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Imine Formation: Involves the reaction of the imino group with other molecules.
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Carboxamide Synthesis: May involve reactions with amines or other carboxylic acid derivatives.
Future Directions:
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In Vivo Studies: Necessary to confirm efficacy and safety in biological systems.
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Mechanism of Action: Detailed studies to elucidate how the compound interacts with biological targets.
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Derivative Synthesis: Exploration of structural modifications to enhance bioactivity.
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